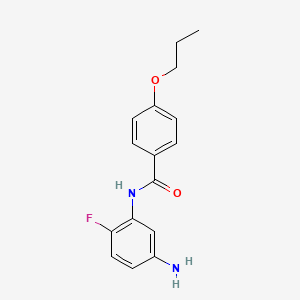

N-(5-Amino-2-fluorophenyl)-4-propoxybenzamide

Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1020057-14-0, providing a unique identifier for this specific molecular entity within chemical databases and literature. The compound exhibits the molecular formula C16H17FN2O2 and maintains a molecular weight of 288.32 grams per mole, establishing its position as a moderately sized organic molecule within the benzamide family. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the substitution pattern and functional group arrangements present in the molecular structure.

The chemical structure can be represented through various nomenclature systems, with the Simplified Molecular Input Line Entry System notation recorded as CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F. The International Chemical Identifier key for this compound is JRDZWWNHTRBGFI-UHFFFAOYSA-N, providing another standardized method for chemical identification. Additional synonyms documented in chemical databases include Benzamide, N-(5-amino-2-fluorophenyl)-4-propoxy-, which follows the traditional benzamide naming convention with detailed substituent specification.

The molecular architecture of this compound can be deconstructed into several key structural components that define its chemical identity. The compound features a central amide bond connecting two aromatic ring systems, with the carbonyl carbon originating from the 4-propoxybenzene portion and the nitrogen atom attached to the 5-amino-2-fluorophenyl segment. The propoxy substituent extends from the para position of the benzoyl ring, introducing an aliphatic chain that enhances the compound's lipophilicity and potentially influences its biological distribution properties. The amino group positioned at the 5-carbon of the fluorophenyl ring provides a site for hydrogen bonding interactions, while the fluorine atom at the 2-position contributes to the compound's electronic properties and metabolic stability.

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of fluorinated benzamide derivatives in pharmaceutical research. According to chemical database records, this specific compound was first catalogued in the PubChem database on May 28, 2009, indicating its relatively recent emergence in documented chemical literature. The compound has undergone several database modifications, with the most recent update occurring on May 24, 2025, suggesting ongoing research interest and potential applications development.

The discovery and development of this compound likely emerged from systematic structure-activity relationship studies focused on benzamide derivatives, particularly those incorporating fluorine substitution patterns. The inclusion of fluorine atoms in pharmaceutical compounds has become increasingly important due to their ability to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic properties. The specific substitution pattern observed in this compound suggests deliberate design considerations aimed at optimizing particular molecular interactions or biological activities.

Research into related compounds, such as N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide, demonstrates the systematic approach taken by medicinal chemists to explore the effects of alkoxy chain length on biological activity. The progression from methoxy to propoxy substitution represents a logical extension of structure-activity relationship investigations, allowing researchers to examine how increased alkyl chain length affects molecular properties such as lipophilicity, binding affinity, and biological distribution. This methodical approach to compound development reflects contemporary pharmaceutical research strategies that emphasize rational drug design and systematic optimization of lead compounds.

The compound's appearance in multiple chemical supplier databases and research institutions indicates its recognition as a valuable research tool for investigating benzamide pharmacology and structure-activity relationships. The availability of this compound through commercial suppliers suggests sufficient demand from the research community and potential applications in ongoing pharmaceutical development programs.

Position in Benzamide Derivative Taxonomy

This compound occupies a specific position within the extensive taxonomy of benzamide derivatives, which encompasses a vast array of pharmacologically active compounds. Benzamides represent one of the most important classes of pharmaceutical compounds, with applications spanning analgesics, antidepressants, antiemetics, antipsychotics, and numerous other therapeutic areas. The compound belongs to the subclass of substituted benzamides that feature both amino and fluorine substituents, positioning it among specialized derivatives designed for specific biological targets.

Within the broader benzamide family, compounds featuring amino-fluorophenyl substitutions have demonstrated particular significance in medicinal chemistry applications. The presence of both electron-donating amino groups and electron-withdrawing fluorine atoms creates unique electronic environments that can influence molecular interactions with biological targets. This dual substitution pattern allows for fine-tuning of molecular properties such as binding affinity, selectivity, and pharmacokinetic characteristics.

The propoxy substituent further classifies this compound within the alkoxy-substituted benzamide subfamily, which includes related compounds such as the methoxy derivative N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide. These alkoxy-substituted variants allow researchers to systematically investigate the effects of alkyl chain length on biological activity and molecular properties. The propoxy group represents an intermediate chain length that may offer optimal balance between lipophilicity and other molecular characteristics required for specific applications.

| Benzamide Subclass | Key Structural Features | Therapeutic Applications | Example Compounds |

|---|---|---|---|

| Analgesic Benzamides | Simple substitutions | Pain management | Ethenzamide, Salicylamide |

| Antipsychotic Benzamides | Complex aromatic systems | Psychiatric disorders | Amisulpride, Sulpiride |

| Fluorinated Benzamides | Fluorine substitutions | Enhanced stability | This compound |

| Alkoxy Benzamides | Ether linkages | Variable applications | Methoxy and propoxy derivatives |

The taxonomical position of this compound also reflects contemporary trends in pharmaceutical chemistry toward the incorporation of fluorine atoms in drug design. Fluorinated compounds often exhibit improved metabolic stability, enhanced binding affinity, and modified physicochemical properties compared to their non-fluorinated counterparts. The specific placement of the fluorine atom at the 2-position relative to the amino group creates a unique substitution pattern that may confer specific biological properties.

Recent research into sulfamoyl-benzamide derivatives has demonstrated the importance of electronic effects in determining biological activity, with electron-withdrawing groups generally enhancing inhibitory potency against specific enzyme targets. The fluorine substitution in this compound likely contributes similar electronic effects, potentially influencing its interaction with biological targets and overall pharmacological profile. This compound thus represents a sophisticated example of rational drug design principles applied to the benzamide scaffold, incorporating multiple structural modifications designed to optimize specific molecular properties and biological activities.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-4-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-15-10-12(18)5-8-14(15)17/h3-8,10H,2,9,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDZWWNHTRBGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-4-propoxybenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 4-propoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-fluorophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

Pharmacological Properties

1.1. PDE Inhibition

One of the primary applications of N-(5-Amino-2-fluorophenyl)-4-propoxybenzamide is its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various cellular processes. Compounds with PDE inhibitory activity have been shown to be effective in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by promoting bronchodilation and reducing inflammation .

1.2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammatory responses. This includes diseases like psoriasis and allergic dermatitis, where the modulation of inflammatory mediators such as tumor necrosis factor (TNF) and interleukins is crucial .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological effects. Research has indicated that modifications to the benzamide structure can influence its potency and selectivity towards specific biological targets, including neuronal nicotinic acetylcholine receptors (nAChRs). For instance, analogs of benzamide compounds have been studied for their ability to selectively inhibit nAChR subtypes, which are implicated in various neurological disorders .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 9.5 (hα4β2) | Moderate |

| Benzamide Analog 1 | 6.0 (hα4β2) | High |

| Benzamide Analog 8 | 11.1 (hα3β4) | Low |

Case Studies

3.1. Respiratory Diseases

In clinical studies, compounds similar to this compound have shown promise in treating acute and chronic respiratory conditions by inhibiting PDE-IV, leading to reduced airway inflammation and improved lung function .

3.2. Neurological Research

Research focusing on nAChR modulators has highlighted the potential of benzamide derivatives in addressing neurological issues such as nicotine addiction and anxiety disorders. The ability of these compounds to selectively target nAChR subtypes allows for tailored therapeutic strategies with fewer side effects compared to non-selective agents .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- N-(6-Methylpyridin-2-yl)-4-propoxybenzamide (8): Replacing the 5-amino-2-fluorophenyl group with a 6-methylpyridin-2-yl moiety shifts activity toward negative allosteric modulation of neuronal nicotinic receptors.

- This compound exhibits a higher melting point (112–115°C) than many analogs, suggesting improved crystallinity .

- 4-Butoxy-N-(2-fluorophenyl)benzamide (VU0040237) : Substituting propoxy with butoxy increases lipophilicity, which correlates with higher mGluR5 potency (EC₅₀ = 33 nM vs. 1.3 μM for fluorophenyl analogs). The target compound’s shorter propoxy chain may reduce off-target effects but also lower receptor affinity .

Halogen and Functional Group Variations

- Such halogen substitutions are common in HDAC inhibitors, where electronic effects modulate enzyme inhibition .

- N-(2-Amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide: The hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s alkoxy chain .

Pharmacological Profiles

Key Observations :

- Alkoxy Chain Length : Butoxy (C4) analogs like VU0040237 exhibit higher potency than propoxy (C3) derivatives, likely due to improved hydrophobic interactions with receptor pockets .

- Aromatic Substituents: Fluorine and amino groups in the target compound balance electronic effects (fluorine’s electronegativity and amino’s hydrogen-bonding), whereas pyridine or chlorophenyl groups in analogs may prioritize steric or basic interactions .

Biological Activity

N-(5-Amino-2-fluorophenyl)-4-propoxybenzamide is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated aromatic system, which enhances its lipophilicity and may improve bioavailability. The presence of an amino group and a propoxy substituent contributes to its interaction with various biological targets.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as proteins or enzymes. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of these targets. This modulation can lead to various biological effects, including potential therapeutic applications in treating neuropsychiatric disorders via interaction with metabotropic glutamate receptors (mGluR) .

Pharmacological Properties

Research suggests that this compound may exhibit the following pharmacological properties:

- Positive Allosteric Modulation : The compound has been studied for its role as a positive allosteric modulator of mGluR subtype 5 (mGlu5), which is implicated in cognitive functions and neuropsychiatric disorders .

- Neuronal Nicotinic Receptor Interaction : It may also interact with nicotinic acetylcholine receptors (nAChRs), contributing to its potential therapeutic effects in neurological conditions .

Case Studies and Research Findings

- Allosteric Modulation : A study demonstrated that compounds structurally related to this compound act as allosteric modulators of mGlu5, enhancing glutamate-mediated responses. These findings suggest a potential role in treating cognitive impairments associated with neuropsychiatric disorders .

- Nicotinic Receptor Selectivity : Research on related benzamide analogs indicated that modifications in structure could lead to selective inhibition of nAChR subtypes, highlighting the importance of structure-activity relationships (SAR) in drug design .

Data Table: Biological Activity Overview

Q & A

Q. Critical considerations :

- Anhydrous conditions prevent hydrolysis of the acyl chloride.

- Pd(dba) catalysis may enhance coupling efficiency in sterically hindered analogs .

Which spectroscopic and analytical methods are most robust for characterizing this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 348.13 [M+H]) validate molecular weight .

- Melting Point Analysis : Sharp melting ranges (e.g., 86–89°C) indicate purity .

Advanced : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve ambiguities in complex analogs .

How can researchers design experiments to investigate the compound’s mechanism of action in neuronal nicotinic receptor modulation?

Q. Advanced

- In vitro assays :

- Electrophysiology : Patch-clamp studies on α4β2 or α7 nAChR subtypes to measure inhibitory currents.

- Radioligand binding : Competitive displacement assays using H-epibatidine to quantify receptor affinity .

- Structure-Activity Relationship (SAR) :

- Modify substituents (e.g., propoxy chain length, fluorine position) and test analogs for allosteric modulation potency.

- Computational docking (AutoDock Vina) predicts binding to receptor allosteric sites .

Data interpretation : EC/IC values are normalized to controls (e.g., carbamylcholine) to assess negative allosteric effects .

What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Q. Advanced

- Crystallization issues : Low solubility in common solvents (e.g., DMSO) may require mixed-solvent systems (e.g., DCM/hexane).

- Data refinement : Use SHELXL for high-resolution refinement. Key parameters:

- Validation : Check R (<5%) and R-R gap (<5%) to ensure model accuracy .

How do structural modifications (e.g., fluorination, propoxy chain) influence biological activity and pharmacokinetics?

Q. Advanced

- Fluorine substitution :

- Propoxy chain :

- Longer chains (e.g., butoxy) reduce solubility but improve receptor binding via hydrophobic interactions.

- Terminal hydroxylation (e.g., allyloxy) introduces metabolic liabilities .

Q. Experimental validation :

- ADMET assays : Microsomal stability (e.g., human liver microsomes) and plasma protein binding (equilibrium dialysis) .

How should researchers address discrepancies in biological activity data across different assay platforms?

Q. Advanced

- Assay standardization :

- Statistical analysis :

- Use ANOVA with post-hoc Tukey tests to compare IC values across replicates.

- Outlier detection via Grubbs’ test (α=0.05) .

What computational strategies are effective for predicting the compound’s binding mode to target receptors?

Q. Advanced

- Molecular docking :

- Software : AutoDock Vina or Schrödinger Glide with flexible side-chain sampling.

- Grid parameters : Focus on extracellular domains of nAChRs (e.g., α4-β2 interface) .

- Molecular Dynamics (MD) :

- 100-ns simulations (AMBER force field) to assess binding stability.

- MM-PBSA calculations estimate binding free energy (ΔG < -8 kcal/mol indicates strong binding) .

Validation : Overlay docking poses with cryo-EM structures (e.g., PDB 6PV7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.